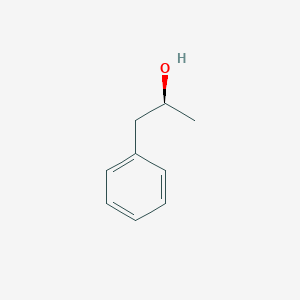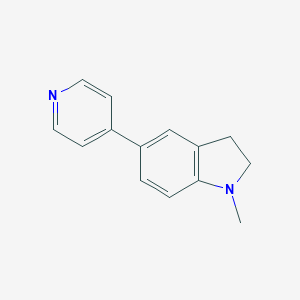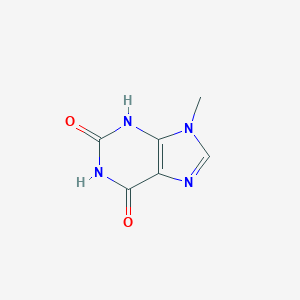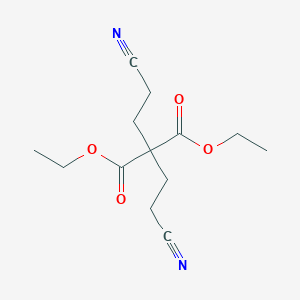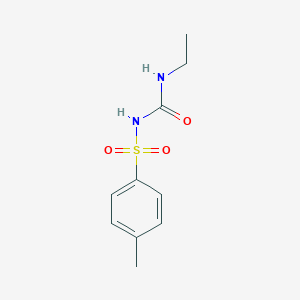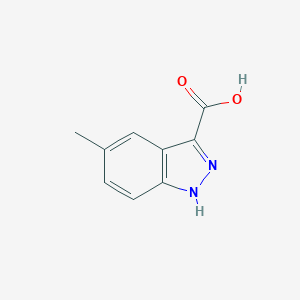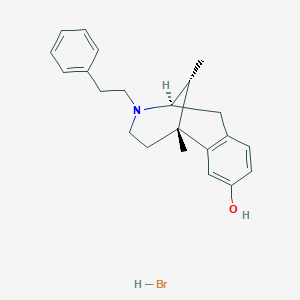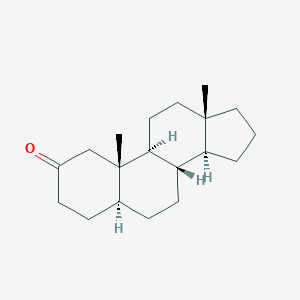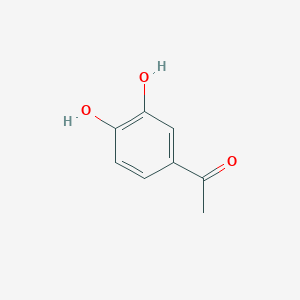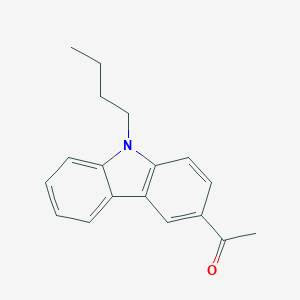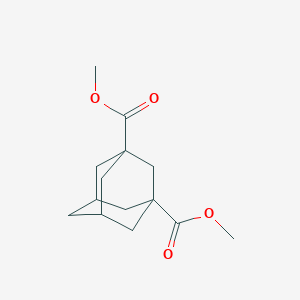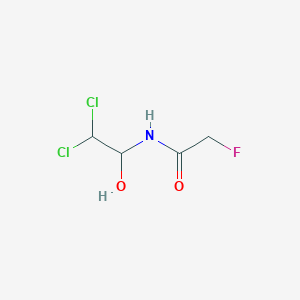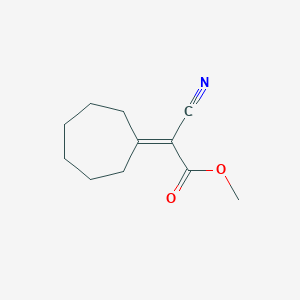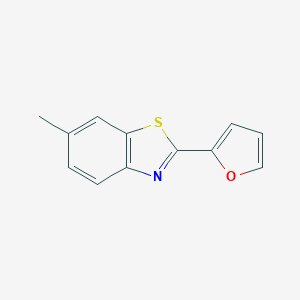
2-(2-Furyl)-6-methylbenzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Furyl)-6-methylbenzothiazole (FMBT) is a heterocyclic compound that belongs to the class of benzothiazoles. It is commonly used in scientific research as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy. FMBT has also been studied for its potential applications in the fields of optoelectronics, material science, and bioimaging.
科学的研究の応用
2-(2-Furyl)-6-methylbenzothiazole has a wide range of scientific research applications due to its unique properties. It is commonly used as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. 2-(2-Furyl)-6-methylbenzothiazole exhibits a high selectivity and sensitivity towards these metal ions, making it a useful tool for environmental monitoring and biomedical research.
2-(2-Furyl)-6-methylbenzothiazole has also been studied for its potential applications in photodynamic therapy. When exposed to light, 2-(2-Furyl)-6-methylbenzothiazole can generate reactive oxygen species that can induce cell death in cancer cells. This makes 2-(2-Furyl)-6-methylbenzothiazole a promising photosensitizer for the treatment of various types of cancer.
In addition, 2-(2-Furyl)-6-methylbenzothiazole has been investigated for its potential applications in the fields of optoelectronics and material science. 2-(2-Furyl)-6-methylbenzothiazole exhibits strong fluorescence and good thermal stability, making it a useful material for the development of organic light-emitting diodes and other optoelectronic devices.
作用機序
The mechanism of action of 2-(2-Furyl)-6-methylbenzothiazole as a fluorescent probe for metal ions involves the coordination of the metal ion with the nitrogen and sulfur atoms in the benzothiazole ring. This coordination causes a change in the electronic properties of 2-(2-Furyl)-6-methylbenzothiazole, resulting in a shift in its fluorescence emission wavelength. The intensity of the fluorescence emission is proportional to the concentration of the metal ion, allowing for quantitative analysis.
In photodynamic therapy, 2-(2-Furyl)-6-methylbenzothiazole generates reactive oxygen species through a process known as type II photochemistry. When exposed to light, 2-(2-Furyl)-6-methylbenzothiazole absorbs energy and transfers it to molecular oxygen, leading to the formation of singlet oxygen. Singlet oxygen can then react with cellular components, leading to cell death in cancer cells.
生化学的および生理学的効果
2-(2-Furyl)-6-methylbenzothiazole has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that 2-(2-Furyl)-6-methylbenzothiazole can selectively induce cell death in cancer cells, while leaving healthy cells unharmed. 2-(2-Furyl)-6-methylbenzothiazole has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 2-(2-Furyl)-6-methylbenzothiazole in lab experiments is its high selectivity and sensitivity towards metal ions. This allows for accurate and reliable detection of metal ions in complex biological samples. 2-(2-Furyl)-6-methylbenzothiazole also exhibits strong fluorescence and good thermal stability, making it a useful tool for imaging and sensing applications.
However, 2-(2-Furyl)-6-methylbenzothiazole has some limitations for lab experiments. Its synthesis method is relatively complex and requires multiple steps, which can be time-consuming and costly. In addition, 2-(2-Furyl)-6-methylbenzothiazole can be prone to photobleaching, which can limit its usefulness in long-term imaging experiments.
将来の方向性
There are several future directions for the study of 2-(2-Furyl)-6-methylbenzothiazole. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of 2-(2-Furyl)-6-methylbenzothiazole for use as a photosensitizer in photodynamic therapy. This includes the development of new formulations that can improve its solubility and bioavailability.
In addition, there is a need for further studies on the mechanism of action of 2-(2-Furyl)-6-methylbenzothiazole and its potential applications in other fields such as material science and optoelectronics. The development of new 2-(2-Furyl)-6-methylbenzothiazole-based materials and devices could have significant implications for a wide range of industries.
合成法
2-(2-Furyl)-6-methylbenzothiazole can be synthesized through a multistep process starting from 2-aminobenzothiazole and furfural. The first step involves the condensation of 2-aminobenzothiazole with furfural in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then subjected to cyclization under acidic conditions to form 2-(2-Furyl)-6-methylbenzothiazole. The overall yield of this synthesis method is around 40%.
特性
CAS番号 |
1569-82-0 |
|---|---|
製品名 |
2-(2-Furyl)-6-methylbenzothiazole |
分子式 |
C12H9NOS |
分子量 |
215.27 g/mol |
IUPAC名 |
2-(furan-2-yl)-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C12H9NOS/c1-8-4-5-9-11(7-8)15-12(13-9)10-3-2-6-14-10/h2-7H,1H3 |
InChIキー |
YUNHSYGZUPHMMG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=CO3 |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=CO3 |
同義語 |
Benzothiazole, 2-(2-furanyl)-6-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



